VHL Ligand 8

Übersicht

Beschreibung

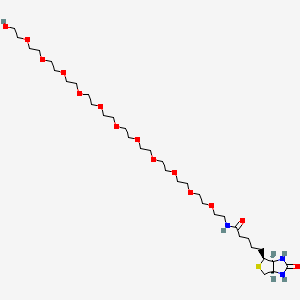

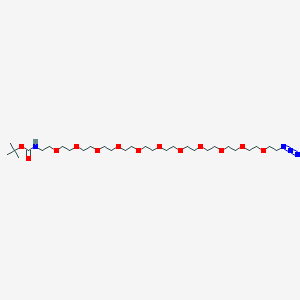

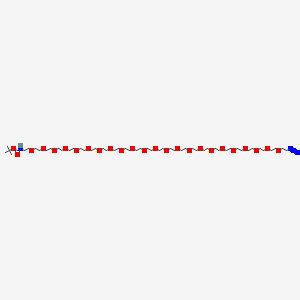

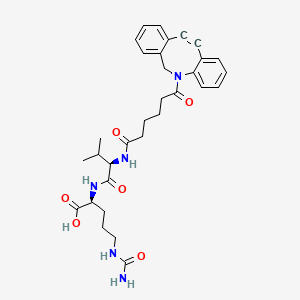

VHL-Ligand 8 ist ein kleinmolekularer Ligand, der sich an das von-Hippel-Lindau-Protein (VHL) bindet, das Teil des Ubiquitin-Proteasom-Systems ist. Dieses System ist entscheidend für die Regulierung des Proteinabbaus in Zellen. VHL-Ligand 8 spielt insbesondere bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) eine wichtige Rolle, bei denen es sich um bifunktionale Moleküle handelt, die den Abbau spezifischer Proteine durch Rekrutierung von E3-Ligasen wie VHL induzieren .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

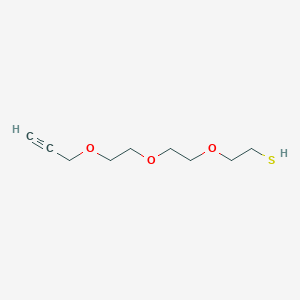

Die Herstellung von VHL-Ligand 8 umfasst mehrere wichtige Schritte. Ein üblicher Ansatz ist die Verwendung von L-Hydroxyprolin als Ausgangsmaterial. Der Syntheseweg umfasst typischerweise die folgenden Schritte :

Schutz der Hydroxygruppe: Die Hydroxygruppe von L-Hydroxyprolin wird mit einer geeigneten Schutzgruppe wie N-Boc geschützt.

Aminierung: Das geschützte Hydroxyprolin wird einer Aminierung unterzogen, um eine benzylische Aminogruppe einzuführen.

Arylierung: Der Schlüsselschritt beinhaltet die C-H-Arylierung eines Thiazolrings unter Verwendung von Palladiumkatalysatoren wie Pd(OAc)2 oder Pd-PEPPSI-IPr.

Entschützung und Amidierung: Die Schutzgruppe wird entfernt und das resultierende Amin mit einer geeigneten Säure gekoppelt, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von VHL-Ligand 8 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungsmethoden und skalierbare Reaktionsbedingungen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of VHL Ligand 8 involves several key steps. One common approach is the use of L-hydroxyproline as a starting material. The synthetic route typically includes the following steps :

Protection of the Hydroxy Group: The hydroxy group of L-hydroxyproline is protected using a suitable protecting group such as N-Boc.

Amination: The protected hydroxyproline undergoes amination to introduce a benzylic amine group.

Arylation: The key step involves the C-H arylation of a thiazole ring using palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr.

Deprotection and Amidation: The protecting group is removed, and the resulting amine is coupled with an appropriate acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and scalable reaction conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VHL-Ligand 8 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Er kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können ihn in verschiedene reduzierte Formen umwandeln.

Substitution: Er kann je nach verwendeten Reagenzien nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säuren werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von VHL-Ligand 8, die in verschiedenen Anwendungen weiterverwendet werden können .

Wissenschaftliche Forschungsanwendungen

VHL-Ligand 8 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung :

Chemie: Er wird bei der Entwicklung von PROTACs zur gezielten Proteindegradation eingesetzt.

Biologie: Er hilft bei der Untersuchung von Protein-Protein-Wechselwirkungen und zellulären Signalwegen.

Medizin: Er hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten durch die Degradation krankheitsrelevanter Proteine.

Industrie: Er wird bei der Entwicklung neuer Medikamente und chemischer Werkzeuge für die Forschung eingesetzt.

Wirkmechanismus

VHL-Ligand 8 übt seine Wirkung aus, indem er an das VHL-Protein bindet, das Teil des Cullin-RING-E3-Ligase-Komplexes ist. Diese Bindung erleichtert die Rekrutierung von Zielproteinen zur Ubiquitinierung und anschließenden Degradation durch das Proteasom. Zu den molekularen Zielstrukturen gehören Hypoxie-induzierbare Faktoren, die entscheidend für die zellulären Reaktionen auf Sauerstoffsättigung sind .

Wirkmechanismus

VHL Ligand 8 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. The molecular targets include hypoxia-inducible factors, which are crucial for cellular responses to oxygen levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cereblon-Liganden: Diese Liganden zielen auf das Cereblon-Protein ab, eine weitere E3-Ligase, und werden in ähnlichen Anwendungen wie VHL-Ligand 8 eingesetzt.

DCAF-Liganden: Diese Liganden zielen auf DCAF-Proteine ab und werden ebenfalls bei der Entwicklung von PROTACs eingesetzt.

Einzigartigkeit

VHL-Ligand 8 ist aufgrund seiner hohen Bindungsaffinität und Spezifität für das VHL-Protein einzigartig. Dies macht ihn zu einem wertvollen Werkzeug bei der Entwicklung von gezielten Proteindegradationstherapien und Forschungsanwendungen .

Eigenschaften

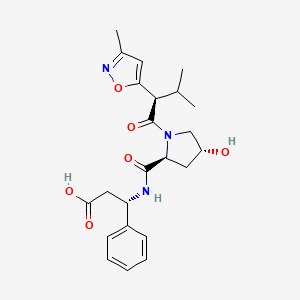

IUPAC Name |

(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c1-13(2)21(19-9-14(3)25-32-19)23(31)26-12-16(27)10-18(26)22(30)24-17(11-20(28)29)15-7-5-4-6-8-15/h4-9,13,16-18,21,27H,10-12H2,1-3H3,(H,24,30)(H,28,29)/t16-,17+,18+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUIKERVKHGIMC-OEMYIYORSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

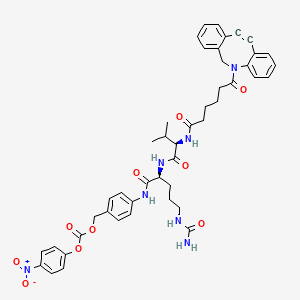

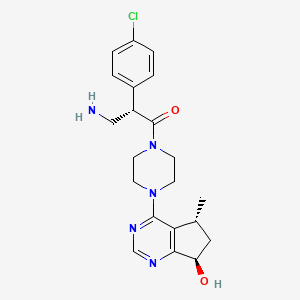

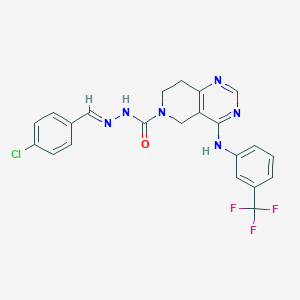

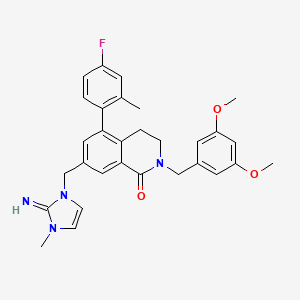

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.